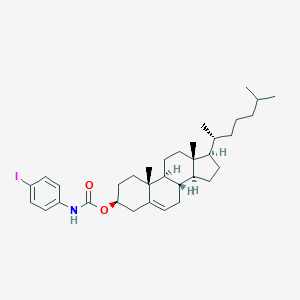

N-(4-Iodophenyl)cholesteryl 3-carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

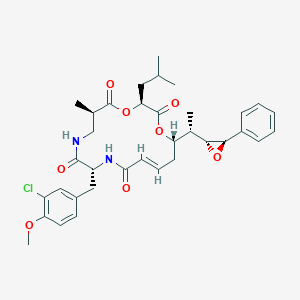

N-(4-Iodophenyl)cholesteryl 3-carbamate, commonly known as NPC, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a cholesterol derivative that has been synthesized and studied for its potential applications as a biochemical tool. NPC is a versatile molecule that has shown promise in a variety of research applications, including drug delivery, imaging, and biomaterials.

Mécanisme D'action

NPC exerts its effects through several mechanisms. One of the primary mechanisms of action is its ability to interact with cell membranes. NPC can insert into lipid bilayers and alter their properties, leading to changes in cell function. Additionally, NPC can interact with proteins and other biomolecules, altering their structure and function.

Effets Biochimiques Et Physiologiques

NPC has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that NPC can inhibit cell proliferation and induce cell death in cancer cells. Additionally, NPC has been shown to have anti-inflammatory effects and can modulate the immune response.

Avantages Et Limitations Des Expériences En Laboratoire

NPC has several advantages for use in laboratory experiments. It is a versatile molecule that can be easily modified to suit specific research needs. Additionally, NPC is a stable compound that can be stored for long periods without degradation. However, NPC has several limitations, including its high cost and complex synthesis process.

Orientations Futures

There are several future directions for research on NPC. One potential application is in the development of targeted drug delivery systems for cancer treatment. NPC could be used to deliver chemotherapy drugs specifically to cancer cells, reducing the risk of side effects and increasing efficacy. Additionally, NPC could be used in the development of new imaging agents for use in diagnostic procedures.

Another potential application of NPC is in the development of biomaterials for tissue engineering. NPC could be used to create scaffolds for tissue regeneration, allowing for the growth of new tissues and organs. Finally, NPC could be used in the development of new therapies for inflammatory and autoimmune diseases, due to its anti-inflammatory effects.

Conclusion

In conclusion, N-(4-Iodophenyl)cholesteryl 3-carbamate is a versatile molecule that has shown promise in a variety of scientific research applications. Its ability to act as a drug delivery agent, imaging agent, and biomaterial make it an attractive candidate for further research. While there are several limitations to its use, the potential benefits of NPC make it a valuable tool for scientific research.

Méthodes De Synthèse

NPC can be synthesized through several methods, including the reaction of cholesterol with 4-iodoaniline and isocyanate. The reaction proceeds through a carbamate intermediate, which is subsequently converted to NPC through acid-catalyzed hydrolysis. The synthesis of NPC is a complex process that requires precise control of reaction conditions and purification methods to obtain high yields and purity.

Applications De Recherche Scientifique

NPC has been extensively studied for its potential applications in scientific research. One of the most promising applications of NPC is as a drug delivery agent. NPC can be used to encapsulate drugs and deliver them to specific target cells or tissues. This approach has several advantages, including increased efficacy and reduced toxicity compared to traditional drug delivery methods.

NPC has also been used as a contrast agent in imaging studies. Its high iodine content makes it an excellent candidate for X-ray and computed tomography (CT) imaging. Additionally, NPC has been used in the development of biomaterials, such as hydrogels and nanoparticles, due to its biocompatibility and ability to self-assemble.

Propriétés

Numéro CAS |

124784-17-4 |

|---|---|

Nom du produit |

N-(4-Iodophenyl)cholesteryl 3-carbamate |

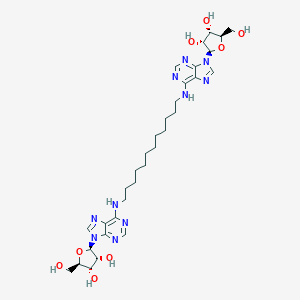

Formule moléculaire |

C34H50INO2 |

Poids moléculaire |

631.7 g/mol |

Nom IUPAC |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-(4-iodophenyl)carbamate |

InChI |

InChI=1S/C34H50INO2/c1-22(2)7-6-8-23(3)29-15-16-30-28-14-9-24-21-27(38-32(37)36-26-12-10-25(35)11-13-26)17-19-33(24,4)31(28)18-20-34(29,30)5/h9-13,22-23,27-31H,6-8,14-21H2,1-5H3,(H,36,37)/t23-,27+,28+,29-,30+,31+,33+,34-/m1/s1 |

Clé InChI |

JQCFZSAQTGDTED-AESKLMAPSA-N |

SMILES isomérique |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NC5=CC=C(C=C5)I)C)C |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NC5=CC=C(C=C5)I)C)C |

SMILES canonique |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NC5=CC=C(C=C5)I)C)C |

Synonymes |

4-IPCCE cholesterol 4-iodophenyl carbamate ester N-(4-iodophenyl)cholesteryl 3-carbamate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B55679.png)

![5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol](/img/structure/B55683.png)